molecular formula C15H16BrN3O B14452277 {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol CAS No. 78726-50-8

{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol

Cat. No.: B14452277
CAS No.: 78726-50-8
M. Wt: 334.21 g/mol
InChI Key: PHLGFBOFEHQTJI-UHFFFAOYSA-N
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Description

{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is an organic compound characterized by the presence of a bromophenyl group, a diazenyl group, and a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol typically involves the diazotization of 4-bromoaniline followed by coupling with 5-(dimethylamino)phenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then reacted with 5-(dimethylamino)phenol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

78726-50-8

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

[2-[(4-bromophenyl)diazenyl]-5-(dimethylamino)phenyl]methanol

InChI

InChI=1S/C15H16BrN3O/c1-19(2)14-7-8-15(11(9-14)10-20)18-17-13-5-3-12(16)4-6-13/h3-9,20H,10H2,1-2H3

InChI Key

PHLGFBOFEHQTJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)Br)CO

Origin of Product

United States

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